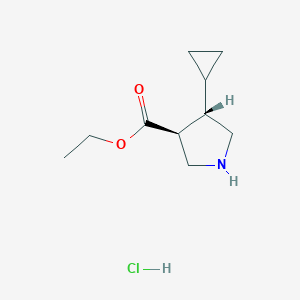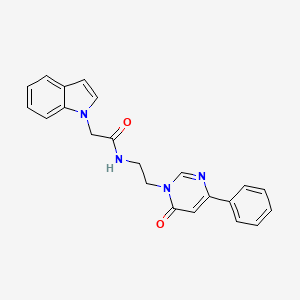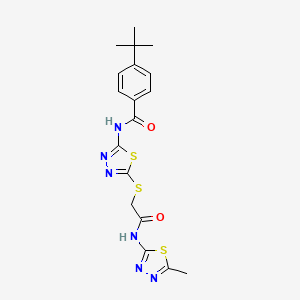
Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride is a compound that is likely to be of interest due to its structural features, which include a cyclopropyl group and a pyrrolidine ring. While the specific compound is not directly mentioned in the provided papers, related structures and reactions can give insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to introduce or modify specific functional groups. For example, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a sequence of reactions including reduction, regiosselective deprotonation, methylation, selenation, oxidation, and syn-elimination . This suggests that the synthesis of this compound could also require a multi-step approach, potentially involving similar strategies to introduce the cyclopropyl and pyrrolidine functionalities.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and reactivity. X-ray diffraction studies have been used to determine the crystal structures of related compounds, such as the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests . These studies reveal the geometries of molecules and their interactions with other molecules, which could be relevant when considering the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents led to the formation of different heterocyclic compounds . This indicates that the this compound could also undergo a variety of chemical reactions, depending on the reagents and conditions applied.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. While the specific properties of this compound are not provided, the properties of structurally related compounds can offer some insights. For instance, the crystal structures and selective inclusion modes of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid hosts with ethanol guests suggest that the compound may also form crystalline inclusion complexes with specific stoichiometries and hydrogen bonding patterns .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate hydrochloride is used in various synthetic processes. One example is the synthesis of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, showcasing its utility in producing highly functionalized products with potential applications in material science and pharmaceuticals (Ge et al., 2006).
Biological Evaluation and Potential Therapeutic Use
- Compounds related to this compound have been evaluated for their biological activities. For instance, bromophenol derivatives with a cyclopropyl moiety, similar to this compound, have shown effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Applications in Polymer Chemistry
- In the field of polymer chemistry, derivatives of this compound have been used as oligomerization agents. For example, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, has been oligomerized using horseradish peroxidase as a catalyst, highlighting its role in the development of new materials and polymers (Pang et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . The precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .
Propriétés
IUPAC Name |
ethyl (3S,4S)-4-cyclopropylpyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7;/h7-9,11H,2-6H2,1H3;1H/t8-,9+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQURTIMQOKXLT-OULXEKPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)

![2-(2-methoxyphenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2507105.png)





![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)
![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)


![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2507124.png)